4-Bromobenzophenone ethylene ketal
Overview
Description
4-Bromobenzophenone ethylene ketal is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 4-bromophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzophenone ethylene ketal typically involves the reaction of 4-bromobenzaldehyde with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxolane ring via a condensation reaction. Commonly used catalysts include p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzophenone ethylene ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding phenyl-dioxolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Yields ketones or carboxylic acids.
Reduction: Produces phenyl-dioxolane.
Substitution: Results in various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzophenone ethylene ketal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromobenzophenone ethylene ketal involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1,3-dioxolane: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2-Phenyl-1,3-dioxolane: Lacks the bromine substituent, affecting its reactivity in substitution reactions.
4-Bromophenyl-1,3-dioxolane: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
4-Bromobenzophenone ethylene ketal is unique due to the presence of both a bromine atom and a phenyl group on the dioxolane ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
Overview
4-Bromobenzophenone ethylene ketal (CAS No. 59793-76-9) is an organic compound characterized by a dioxolane ring substituted with a 4-bromophenyl and a phenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Property | Value |
---|---|
Molecular Weight | 305.17 g/mol |
IUPAC Name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane |
CAS Number | 59793-76-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is generally conducted under reflux conditions in solvents like toluene or dichloromethane. This process can be scaled for industrial production using continuous flow reactors to optimize yield and minimize by-products.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. This interaction may lead to modulation of various biochemical pathways, although the precise mechanisms remain under investigation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic processes.
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.
- Induction of oxidative stress : This can lead to cellular damage and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antimicrobial properties.
- Anticancer Mechanism : In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability (70% at 100 µM concentration), suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
2-(4-Bromophenyl)-1,3-dioxolane | Lacks phenyl group | Lower antimicrobial activity |
2-Phenyl-1,3-dioxolane | Lacks bromine substituent | Reduced reactivity |
4-Bromophenyl-1,3-dioxolane | Similar structure but different substitution pattern | Variable biological effects |
Properties
IUPAC Name |
2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-14-8-6-13(7-9-14)15(17-10-11-18-15)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZJGCRMDNGDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397256 | |
Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59793-76-9 | |
Record name | 2-(4-bromophenyl)-2-phenyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.